molecular formula C23H18N4O2S B11187440 4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide

4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide

Cat. No.: B11187440
M. Wt: 414.5 g/mol
InChI Key: MDVKURQMOUPRNK-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with benzyl chloride in pyridine to form 2-phenyl-3,1-benzoxazine-4-one . This intermediate is then condensed with sulphanilamide in an alcoholic KOH solution to yield 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide . Further reactions with different aromatic aldehydes in alcoholic KOH solution produce various substituted derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide stands out due to its unique combination of a quinazolinone core with a carbamothioyl group. This structure imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

4-methyl-N-[(4-oxo-2-phenylquinazolin-3-yl)carbamothioyl]benzamide

InChI

InChI=1S/C23H18N4O2S/c1-15-11-13-17(14-12-15)21(28)25-23(30)26-27-20(16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)22(27)29/h2-14H,1H3,(H2,25,26,28,30)

InChI Key

MDVKURQMOUPRNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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